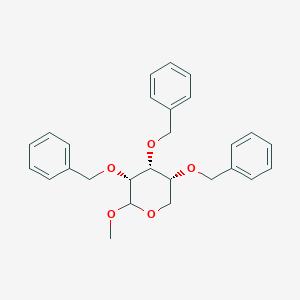
4-Oxo-4-(((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-4-(((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid is a complex organic compound that features a tetrahydropyran ring with multiple acetoxy groups and an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid typically involves multi-step organic reactions. The starting materials often include protected sugars and amino acids. Key steps may involve:
- Protection and deprotection of functional groups.
- Formation of the tetrahydropyran ring through cyclization reactions.
- Introduction of acetoxy groups via acetylation reactions.
- Coupling of the amino acid derivative to the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4-(((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biochemical pathways.
Medicine: Potential use in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-(((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid would depend on its specific interactions with molecular targets. This could involve:
- Binding to enzymes or receptors.
- Modulating biochemical pathways.
- Influencing cellular processes through its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4-(((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)pentanoic acid: Similar structure with an additional carbon in the amino acid chain.
4-Oxo-4-(((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)propanoic acid: Similar structure with one less carbon in the amino acid chain.
Uniqueness
The uniqueness of 4-Oxo-4-(((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)amino)butanoic acid lies in its specific arrangement of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C18H25NO12 |
|---|---|
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
4-oxo-4-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C18H25NO12/c1-8(20)27-7-12-15(28-9(2)21)16(29-10(3)22)17(30-11(4)23)18(31-12)19-13(24)5-6-14(25)26/h12,15-18H,5-7H2,1-4H3,(H,19,24)(H,25,26)/t12-,15-,16+,17-,18-/m1/s1 |
InChI-Schlüssel |
JKKYZQZJZLUIGT-SOGIYBJLSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=O)CCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=O)CCC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


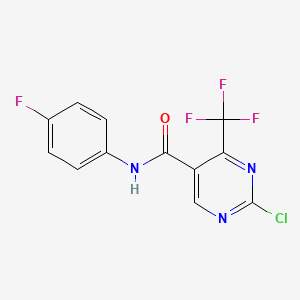
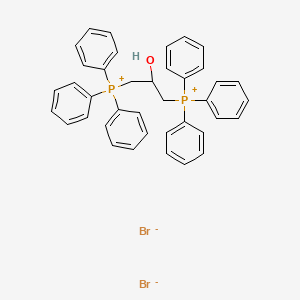
![(2E)-3-{[(1E)-4,4-Difluoro-3-oxo-1-buten-1-yl]amino}acrylonitrile](/img/structure/B12845317.png)
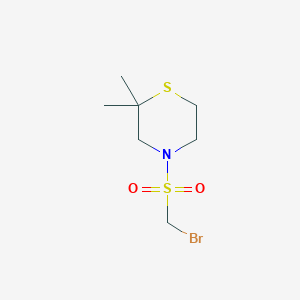
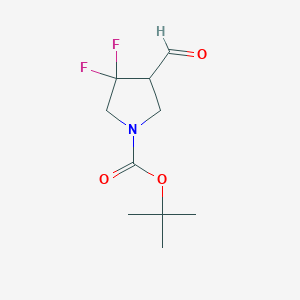
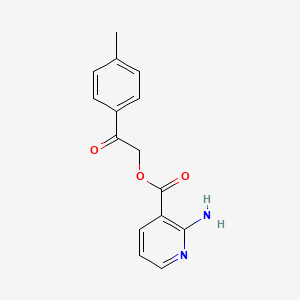
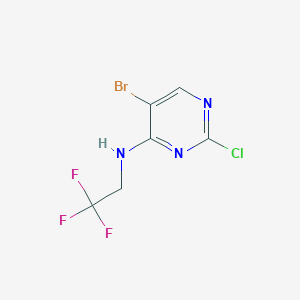
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
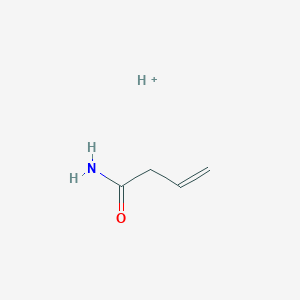
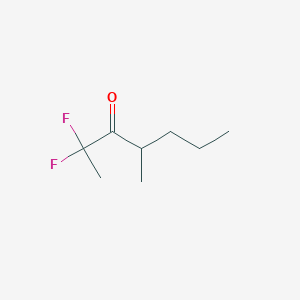

![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)

